molecular formula C17H16N2O2S B2916694 8-[4-(1,3-thiazol-2-yloxy)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene CAS No. 1705495-87-9

8-[4-(1,3-thiazol-2-yloxy)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene

Cat. No.: B2916694
CAS No.: 1705495-87-9
M. Wt: 312.39
InChI Key: MHWJCQYHJMDQMJ-UHFFFAOYSA-N
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Description

8-[4-(1,3-Thiazol-2-yloxy)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene is a bicyclic compound featuring an 8-azabicyclo[3.2.1]oct-2-ene core substituted at the 8-position with a 4-(thiazol-2-yloxy)benzoyl group. The bicyclic scaffold is structurally related to tropane alkaloids, which are known for their pharmacological activity in modulating neurotransmitter systems .

Characterization typically involves NMR, HRMS-TOF, and MS-ESI .

Properties

IUPAC Name

8-azabicyclo[3.2.1]oct-2-en-8-yl-[4-(1,3-thiazol-2-yloxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c20-16(19-13-2-1-3-14(19)7-6-13)12-4-8-15(9-5-12)21-17-18-10-11-22-17/h1-2,4-5,8-11,13-14H,3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHWJCQYHJMDQMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CCC1N2C(=O)C3=CC=C(C=C3)OC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 8-[4-(1,3-thiazol-2-yloxy)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene typically involves multiple steps, including the formation of the thiazole ring and the subsequent coupling with the bicyclic octene structure. Common synthetic routes include:

Chemical Reactions Analysis

8-[4-(1,3-thiazol-2-yloxy)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the benzoyl group.

Scientific Research Applications

8-[4-(1,3-thiazol-2-yloxy)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-[4-(1,3-thiazol-2-yloxy)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups: Cyano-fluorophenyl substituents (e.g., Compound 11) reduce yields (45%) compared to carbamates (58% for Compound 15), likely due to steric hindrance or electronic deactivation . The target compound’s thiazole-oxybenzoyl group may similarly impact reactivity during synthesis.
  • Boron-Containing Derivatives : Boronated analogs (e.g., 8-Boc-3-(dioxaborolan-2-yl)-...) are synthesized for cross-coupling applications, highlighting the scaffold’s versatility .

Physicochemical Properties

Table 2: Molecular Weight and Solubility Trends

Compound Name Molecular Weight (g/mol) Key Substituent Features Inferred Solubility
Target Compound ~395.45* Thiazole (polar), benzoyl Moderate (polar groups)
8-azabicyclo[3.2.1]oct-2-ene hydrochloride 145.63 Minimal substitution High (ionic form)
(1R,2R,3S,5S)-Methyl 3-((3-(benzyloxy)benzoyl)oxy)-... (Compound in ) 395.45 Benzyloxybenzoyl, methyl ester Low (hydrophobic groups)

*Estimated based on similar benzoyl derivatives.

Key Observations :

  • The hydrochloride salt of the parent scaffold (145.63 g/mol) exhibits higher aqueous solubility, whereas bulky hydrophobic groups (e.g., benzyloxybenzoyl) reduce solubility .

Table 3: Inferred Bioactivity Based on Structural Analogs

Compound Class Substituent(s) Reported Activity Reference
Target Compound Thiazole-oxybenzoyl Potential nAChR modulation*
Naphthamide derivatives (e.g., 19a–c) 2-Naphthamide Antipathogenic, CNS activity
8-Azabicyclo[3.2.1]octane sulfonamides (D4) Sulfonyl, carbonitrile Intermediate for organometallic synthesis
Quinoline-carbamoyl derivatives (11n) Quinoline, tert-butyl carbamate Cholinergic receptor binding

*Hypothesized based on nicotinic receptor ligand patents .

Key Observations :

  • Thiazole vs. Naphthamide : The target’s thiazole group may enhance selectivity for nAChRs compared to naphthamide derivatives, which exhibit broader antipathogenic effects .
  • Receptor Specificity: Carbamates (e.g., Compound 15) and quinoline derivatives (11n) are optimized for cholinergic receptor binding, whereas sulfonamides (D4) serve as synthetic intermediates .

Biological Activity

The compound 8-[4-(1,3-thiazol-2-yloxy)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene , identified by its CAS number 2191216-84-7 , is a member of the azabicyclo[3.2.1]octane family, which has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is C19H19N5O2SC_{19}H_{19}N_{5}O_{2}S with a molecular weight of 381.5 g/mol . Its structure features a bicyclic core that is crucial for its biological activity.

PropertyValue
Molecular FormulaC19H19N5O2SC_{19}H_{19}N_{5}O_{2}S
Molecular Weight381.5 g/mol
CAS Number2191216-84-7

Kappa Opioid Receptor Antagonism

Research has indicated that compounds within the azabicyclo[3.2.1]octane series exhibit potent antagonistic activity at the kappa opioid receptor (KOR). For instance, an analog of this compound demonstrated a KOR IC50 value of 20 nM , indicating high potency and selectivity against other opioid receptors (μ and δ) with ratios exceeding 400 . This selectivity is significant for developing treatments for conditions such as pain and mood disorders without the side effects associated with traditional opioids.

Central Nervous System (CNS) Exposure

The modification of the azabicyclo scaffold has led to improved CNS exposure, which is critical for compounds intended for neurological applications. The ability to reverse kappa agonist-induced diuresis in vivo further supports its potential therapeutic use in managing conditions involving KOR .

Structure-Activity Relationship (SAR)

The SAR studies have revealed that modifications to the pendant groups significantly influence the biological activity of these compounds. For example, altering the N-substitution to include cyclohexylurea moieties resulted in analogs with enhanced selectivity profiles and reduced hERG channel inhibition, which is crucial for minimizing cardiac side effects .

The proposed mechanism of action involves the compound's interaction with specific molecular targets, particularly the kappa opioid receptor. By binding to KOR, it modulates neurotransmitter release and alters pain perception pathways, potentially offering a new avenue for pain management therapies without the addictive properties of conventional opioids .

Case Studies

  • Study on Diuresis Reversal : In a rat model, an analog from this series was shown to effectively reverse diuresis induced by kappa agonists, demonstrating its functional antagonism at KOR .
  • Selectivity Assessment : A detailed assessment of various analogs revealed that structural variations significantly impacted their pharmacological profiles, underscoring the importance of SAR in drug design .

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